

An In-depth Technical Guide to (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride

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Compound of Interest

(1R,2R)-2-

Compound Name: Aminocyclopentanecarboxylic Acid
Hydrochloride

Cat. No.: B585911

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of **(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride**. This conformationally constrained amino acid is a valuable building block in medicinal chemistry and peptide design.

Core Properties and Data

(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride is a synthetic, non-proteinogenic amino acid derivative. Its rigid cyclopentane backbone makes it a crucial component for inducing specific secondary structures in peptides.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	158414-44-9	[1]
Synonyms	(1R,2R)-(-)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride	[1]
Molecular Formula	C ₆ H ₁₂ ClNO ₂	[1]
Molecular Weight	165.62 g/mol	[1]
Appearance	White powder	[1]
Solubility	Soluble in water	[2]
Melting Point	162-166 °C (for (1S,2R) isomer)	[2]
Optical Rotation	[α]D ²⁵ = -40 ± 2° (c=1 in MeOH) (for Boc-protected form)	[1]

Table 2: Safety and Handling Information

Hazard Statement	Precautionary Statement	Source
Causes skin irritation (H315)	Wear protective gloves/protective clothing/eye protection/face protection (P280).	[3] [4]
Causes serious eye irritation (H319)	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).	[3] [4]
May cause respiratory irritation (H335)	Avoid breathing dust (P261).	[3] [4]

Synthesis and Experimental Protocols

A scalable synthesis for all four stereoisomers of 2-aminocyclopentanecarboxylic acid has been developed, providing access to this valuable building block for research and development.[5][6]

Experimental Protocol: Scalable Synthesis of **(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride**[5][6]

This protocol is adapted from a published scalable synthesis for all stereoisomers. The synthesis of the (1R,2R) isomer is achieved by using (R)- α -phenylethylamine as the chiral auxiliary.

Step 1: Reductive Amination

- Dissolve ethyl 2-oxocyclopentanecarboxylate (1 equivalent) in toluene.
- Add isobutyric acid (1.1 equivalents) and (R)- α -phenylethylamine (1.08 equivalents).
- Heat the mixture to 70°C for 2 hours.
- Increase the temperature to distill off approximately half of the toluene to remove water azeotropically.
- The resulting crude enamine is then reduced with a suitable reducing agent like NaBH₄ in isobutyric acid.

Step 2: Diastereoselective Crystallization

- The crude mixture of diastereomeric amino esters is treated with a resolving agent, such as (2R,3R)-2,3-dibenzoyl-L-(-)-tartaric acid, in a solvent like acetonitrile to selectively crystallize the desired diastereomer.

Step 3: Liberation of the Free Amine

- The purified diastereomeric salt is treated with a base (e.g., an aqueous solution of KHCO₃ and K₂CO₃) and extracted with an organic solvent (e.g., diethyl ether) to yield the free amino ester.[5]

Step 4: Hydrolysis to the Hydrochloride Salt

- The purified amino ester is dissolved in 10% hydrochloric acid.
- The solution is heated in an oil bath (e.g., at 60-70°C) for several hours (e.g., 12 hours) to hydrolyze the ester.[\[5\]](#)[\[6\]](#)
- The solvent is removed in a vacuum to yield the crude hydrochloride salt.
- The solid residue is washed with a solvent in which the product is poorly soluble, such as ice-cooled acetone, and dried to afford pure **(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride**.[\[5\]](#)[\[6\]](#)

Analytical Characterization:

The final product and intermediates are typically characterized by:

- NMR Spectroscopy: ^1H and ^{13}C NMR are used to confirm the chemical structure.[\[5\]](#)
- Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.[\[5\]](#)
- HPLC: Chiral HPLC is often used to determine the enantiomeric purity of the final product.



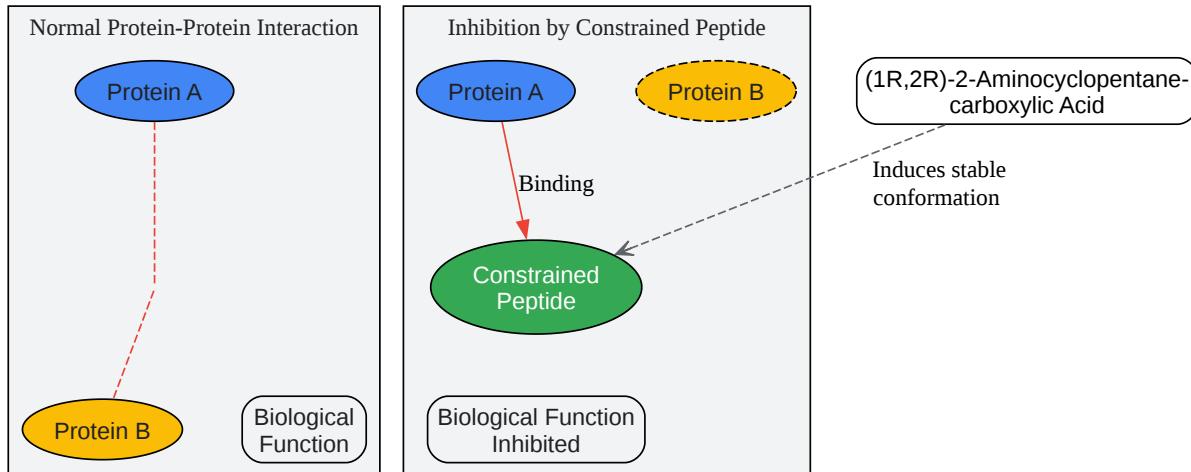
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General workflow for the synthesis of **(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride**.

Applications in Research and Drug Development

The constrained cyclic structure of (1R,2R)-2-Aminocyclopentanecarboxylic Acid is of high interest in medicinal chemistry for its ability to create peptides with well-defined three-dimensional structures.[\[5\]](#)

- Peptide Foldamers and Peptidomimetics: Incorporation of this amino acid into a peptide sequence restricts the conformational flexibility of the peptide backbone.[7] This can stabilize specific secondary structures, such as helices or turns, which is a key strategy in designing "foldamers"—oligomers that adopt predictable, folded conformations.[8] Such constrained peptides can mimic the bioactive conformations of natural peptides or protein secondary structures.[9][10]
- Enhanced Stability and Bioactivity: By pre-organizing a peptide into its active conformation, the entropic penalty of binding to a biological target is reduced, potentially leading to higher binding affinity and potency.[10] Furthermore, the non-natural structure can confer resistance to proteolytic degradation, thereby increasing the *in vivo* half-life of peptide-based drugs.[11]
- Inhibitors of Protein-Protein Interactions (PPIs): Many critical biological processes are mediated by PPIs, which often involve large and relatively flat interfaces, making them challenging targets for traditional small molecules.[10] Constrained peptides incorporating (1R,2R)-2-Aminocyclopentanecarboxylic Acid can be designed to mimic key interaction motifs (like α -helices) and act as potent and specific inhibitors of these interactions, which is a promising strategy in areas like oncology.[10][11]
- Drug Delivery and Bioconjugation: This amino acid can be used in bioconjugation techniques to link peptides to other molecules, such as imaging agents or drug delivery systems.[12]



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Modulation of protein-protein interactions using constrained peptides.

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